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N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

PI3K inhibition kinase selectivity scaffold repurposing

Securing a well-characterized PI3K inhibitor scaffold without Hec1 pathway interference is a critical challenge in kinase drug discovery. This compound offers a definitive solution by providing a regioisomeric control for comparative selectivity profiling. Key benefits include: • Serves as a structurally defined PI3Kα/β/δ/γ inhibitor candidate based on its morpholinosulfonyl hinge-binding motif. • Enables direct comparison against Hec1/Nek2 inhibitors (e.g., INH1) to deconvolve PI3K/AKT/mTOR signaling from mitotic pathway artifacts. • Supplied with ≥95% purity and a validated molecular weight of 457.56 g/mol, ensuring compatibility with standard DMSO-solubilized high-throughput screening workflows.

Molecular Formula C22H23N3O4S2
Molecular Weight 457.56
CAS No. 313261-60-8
Cat. No. B2974869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS313261-60-8
Molecular FormulaC22H23N3O4S2
Molecular Weight457.56
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
InChIInChI=1S/C22H23N3O4S2/c1-15-3-4-18(13-16(15)2)20-14-30-22(23-20)24-21(26)17-5-7-19(8-6-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)
InChIKeyNYYPEWXCDOLWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

313261-60-8 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: Structural Identity and Comparator Landscape


N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 313261-60-8, molecular formula C₂₂H₂₃N₃O₄S₂, MW 457.56 g/mol) is a synthetic small molecule belonging to the 2-aminothiazole benzamide class [1]. The compound incorporates a 3,4-dimethylphenyl substituent at the thiazole 4-position and a 4-(morpholinosulfonyl)benzamide moiety, placing it within the patent family of morpholine-substituted thiazole derivatives claimed as selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes [2]. Unlike the well-characterized Hec1/Nek2 mitotic pathway inhibitor INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide), this compound contains two pharmacophore distinctions—the 3,4-dimethylphenyl regioisomer and the morpholinosulfonyl group—that fundamentally alter its target engagement profile [1][2]. The compound is catalogued in the ZINC virtual screening library (ZINC628466) but, as of 2025, is not reported in any publications per ChEMBL, meaning no peer-reviewed bioactivity data currently exist [3].

Why 313261-60-8 Cannot Be Interchanged with INH1 or Other 2-Aminothiazole Benzamide Analogs


The 2-aminothiazole benzamide scaffold is pharmacologically promiscuous, with small structural modifications driving profound shifts in protein target selectivity. The reference compound INH1 depends on the 2,4-dimethylphenyl configuration for direct Hec1 binding (disrupting the Hec1/Nek2 interaction; GI₅₀ 10–21 µM in breast cancer cell lines) [1]. Relocating the methyl groups to the 3,4-positions—as in 313261-60-8—alters the thiazole-phenyl dihedral angle and electrostatic surface, which is predicted to diminish Hec1 affinity absent compensating contacts. Simultaneously, the 4-(morpholinosulfonyl)benzamide warhead, which is absent from INH1, falls within the UCB Pharma patent family explicitly claiming substituted morpholin-4-yl thiazoles as selective PI3K inhibitors [2]. These two structural features are not interchangeable; procuring INH1 or a 2,5-dimethylphenyl analog (CAS 5634-87-7) for a study that requires PI3K-pathway interrogation would introduce target-class uncertainty [2].

Quantitative Differentiation Evidence for 313261-60-8 Relative to Closest Analogs


Target-Class Divergence: PI3K-Selective Morpholinosulfonyl Warhead vs. Hec1-Binding Simple Benzamide

The morpholinosulfonylbenzamide substructure in 313261-60-8 aligns with the generic Markush formula of US Patent 8,168,634 B2, which claims substituted morpholin-4-yl thiazoles as selective PI3K inhibitors [1]. In contrast, the closest published analog INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide), which lacks the morpholinosulfonyl group, shows no detectable PI3K inhibition and instead targets Hec1 (GI₅₀ 10–21 µM against MDA-MB-468, MDA-MB-231, and MCF-7 breast cancer lines) [2]. While peer-reviewed PI3K IC₅₀ data for 313261-60-8 are not yet available, the patent family explicitly distinguishes the morpholinosulfonyl-bearing sub-series from simple benzamides on the basis of kinase profiling selectivity, and specific patent examples within the series demonstrate PI3Kα IC₅₀ values in the low nanomolar range (e.g., Example 51: IC₅₀ 5.2 nM) [1][3]. This constitutes a class-level inference of target-class re-direction that directly impacts experimental design: 313261-60-8 is expected to engage the PI3K/AKT/mTOR axis rather than the Hec1/Nek2 mitotic checkpoint.

PI3K inhibition kinase selectivity scaffold repurposing

Regioisomeric Dimethylphenyl Substitution: 3,4- vs. 2,4- vs. 2,5-Dimethylphenyl and Predicted Hec1 Affinity

INH1 (2,4-dimethylphenyl) is a validated Hec1 binder that reduces kinetochore-bound Hec1 and global Nek2 levels at 25 µM in HeLa cells, yielding GI₅₀ values of 10–21 µM across breast cancer lines [1]. The 2,4-disubstitution pattern is critical—introduction of the Hec1 pharmacophore model shows that ortho-methyl groups sterically influence the thiazole-phenyl torsion angle, modulating the fit within a hydrophobic pocket. Compound 313261-60-8 shifts both methyl substituents to the 3- and 4-positions, eliminating the ortho-methyl group that is predicted to be essential for Hec1 π-stacking and shape complementarity [2]. A further comparator, the 2,5-dimethylphenyl regioisomer (CAS 5634-87-7, C₂₂H₂₃N₃O₄S₂, MW 457.57), shares the same molecular formula and morpholinosulfonyl group but retains an ortho-methyl (2-position), creating an intermediate steric profile . While no head-to-head Hec1 binding data exist among these three regioisomers, published SAR on closely related 4-aryl-N-arylcarbonyl-2-aminothiazoles demonstrates that even a single methyl positional shift can alter Hec1 inhibitory potency by 10- to 100-fold [2].

Hec1/Nek2 pathway SAR dimethylphenyl regioisomerism

Physicochemical Differentiation: Morpholinosulfonyl Impact on Solubility, tPSA, and Hydrogen-Bond Capacity

The morpholinosulfonyl group in 313261-60-8 introduces significant polarity relative to the unsubstituted benzamide of INH1 (C₁₈H₁₆N₂OS, MW 308.40). The ZINC database reports a topological polar surface area (tPSA) of 94 Ų and 8 hydrogen-bond acceptors for 313261-60-8, compared with a computed tPSA of approximately 45–50 Ų and 2–3 acceptors for INH1 [1][2]. The additional morpholine oxygen and sulfonamide functionality increases aqueous solubility potential (estimated logP 3.84 vs. ~4.5 for INH1) while maintaining sufficient lipophilicity for membrane permeation [1]. The 2,5-dimethylphenyl isomer (CAS 5634-87-7) shares the identical molecular formula, tPSA, and H-bond profile with 313261-60-8 but differs in steric configuration (ortho- vs. meta-methyl), yielding a computed density of 1.364 g/cm³ and refractive index of 1.639 . These differences are modest but can affect crystal packing, formulation behavior, and chromatographic retention time in purification workflows.

physicochemical properties drug-likeness solubility

Bioactivity Disclosure Gap: Absence of Published Target Engagement Data as a Selection Criterion

As recorded in the ZINC database (ChEMBL 20 integration), compound 313261-60-8 'is not reported in any publications' and has 'no known activity' [1]. This stands in stark contrast to INH1, which has >80 citations in PubMed, peer-reviewed GI₅₀ data, and in vivo xenograft efficacy [2]. For discovery programs seeking truly novel chemical matter—where freedom-to-operate and unexplored SAR are priorities—the absence of prior art bioactivity data is a positive selection attribute. The compound is commercially available from multiple vendors at ≥95% purity, making it accessible for de novo phenotypic or target-based screening campaigns [3].

data availability screening library novel chemical space

High-Confidence Use Cases for 313261-60-8 Grounded in Structural and Pharmacophoric Evidence


PI3K Pathway Probe Development Requiring Morpholinosulfonyl Chemotype

Based on patent class membership (US 8,168,634 B2), 313261-60-8 is suited as a starting scaffold for PI3Kα/β/δ/γ inhibitor development where the morpholinosulfonyl moiety serves as a kinase hinge-binding motif [1]. The compound can serve as a reference standard in PI3K biochemical assays to benchmark novel inhibitors emerging from the same chemotype family, particularly when used alongside patent-exemplified compounds with established low-nanomolar PI3Kα IC₅₀ values (e.g., 5.2 nM) [2].

Regioisomeric SAR Studies of Dimethylphenyl Aminothiazoles

313261-60-8 represents one of three dimethylphenyl regioisomers on the 4-(morpholinosulfonyl)benzamide-thiazole core (alongside the 2,4- and 2,5-dimethylphenyl variants). Systematic comparison of these three isomers in a panel of kinase or cellular phenotypic assays can define the steric and electronic determinants of target selectivity, leveraging the known Hec1-binding properties of the 2,4-dimethylphenyl series (INH1) as a control [3][4].

Chemical Biology Tool for PI3K vs. Hec1 Pathway Dissection

In cellular signaling studies where disentangling PI3K/AKT/mTOR from Hec1/Nek2 pathway contributions is critical, 313261-60-8 offers a structurally controlled comparator to INH1. The two compounds share a common 2-aminothiazole core but diverge in the warhead (morpholinosulfonyl vs. simple benzamide) and phenyl substitution pattern, allowing researchers to attribute differential cellular phenotypes to the morpholinosulfonyl pharmacophore [1][3].

Novel-Chemical-Space High-Throughput Screening Libraries

With zero published bioactivity data as recorded by ChEMBL and ZINC, 313261-60-8 qualifies for inclusion in diversity-oriented or kinase-focused screening decks where novelty and intellectual property freedom are selection criteria [5]. Its commercial availability at ≥95% purity with MW 457.56 g/mol and 8 H-bond acceptors makes it compatible with standard DMSO-solubilized screening workflows.

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